molecular formula C9H10N2O2S B1277451 1-(2-cyanophenyl)-N-methylmethanesulfonamide CAS No. 51045-35-3

1-(2-cyanophenyl)-N-methylmethanesulfonamide

Cat. No.: B1277451
CAS No.: 51045-35-3
M. Wt: 210.26 g/mol
InChI Key: WNDNPRAXAXKVGM-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyanophenyl group attached to a methanesulfonamide moiety, which imparts unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

  • Dissolve 2-cyanophenylamine in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water, and the organic layer is separated.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors with precise temperature and pressure control.
  • Employing automated systems for the addition of reagents and monitoring reaction progress.
  • Implementing efficient purification techniques such as continuous extraction and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation: Oxidative reactions can modify the cyanophenyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Reduction: Formation of amines or other reduced derivatives.

    Oxidation: Formation of oxidized products such as sulfonic acids or nitriles.

Scientific Research Applications

1-(2-cyanophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanophenyl)-N-phenylacetamide: Another sulfonamide derivative with a similar structure but different substituents.

    N-(2-cyanophenyl)-N-methylacetamide: A related compound with an acetamide group instead of a methanesulfonamide group.

    N-(2-cyanophenyl)-N-methylbenzenesulfonamide: A similar compound with a benzenesulfonamide moiety.

Uniqueness

1-(2-cyanophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of a cyanophenyl group and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-cyanophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDNPRAXAXKVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429308
Record name 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51045-35-3
Record name 1-(2-cyanophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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